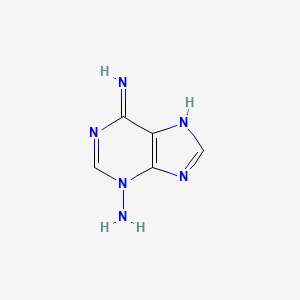

3H-Purine-3,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3H-Purine-3,6-diamine, also known as 2,6-diaminopurine, is a derivative of purine, a heterocyclic aromatic organic compound. This compound is of significant interest due to its structural similarity to adenine, one of the four nucleobases in the nucleic acid of DNA. The presence of amino groups at positions 3 and 6 of the purine ring makes it a versatile molecule in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Purine-3,6-diamine typically involves the reaction of guanine with ammonia or amines under high pressure and temperature. Another method includes the reduction of 2,6-dinitropurine using catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of palladium on carbon as a catalyst and hydrogen gas under controlled conditions to achieve high yields.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form dihydropurine derivatives.

Substitution: Amino groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Oxidized purine derivatives.

Reduction: Dihydropurine derivatives.

Substitution: Various substituted purine derivatives depending on the substituent used.

Applications De Recherche Scientifique

3H-Purine-3,6-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

Biology: Studied for its role in nucleotide analogs and potential as an antiviral agent.

Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in DNA synthesis.

Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds.

Mécanisme D'action

The mechanism of action of 3H-Purine-3,6-diamine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. It acts as an inhibitor of enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for nucleotide biosynthesis. This inhibition leads to the disruption of DNA replication and cell division, making it a potential anticancer agent.

Comparaison Avec Des Composés Similaires

Adenine: Similar structure but lacks the amino group at position 6.

Guanine: Contains an additional oxygen atom at position 6.

2,6-Diaminopurine: Another purine derivative with amino groups at positions 2 and 6.

Uniqueness: 3H-Purine-3,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in nucleotide biosynthesis sets it apart from other purine derivatives.

Activité Biologique

3H-Purine-3,6-diamine, also known as 2,6-diaminopurine, is a purine derivative that has garnered attention in scientific research due to its potential biological activities. This compound is structurally related to adenine and has been studied for its effects on various biological processes, including cell growth inhibition and potential therapeutic applications in cancer treatment.

This compound has the following chemical properties:

- Molecular Formula : C5H7N5

- Molecular Weight : 153.14 g/mol

- Structure : The compound features an amino group at the 2 and 6 positions of the purine ring, contributing to its biological activity.

The biological activity of this compound primarily involves its interaction with nucleic acids and enzymes. It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. This inhibition can lead to:

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.

- Apoptosis : Triggering programmed cell death in malignant cells through various pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity :

- Enzyme Inhibition :

- Antifungal Properties :

Case Studies

Several case studies highlight the efficacy of this compound in different experimental settings:

Case Study 1: Antitumor Efficacy

In a study examining the effects of this compound on MCF-7 breast cancer cells:

- Methodology : Cells were treated with varying concentrations (1 µM to 10 µM) of the compound.

- Results : Significant reductions in cell viability were observed at concentrations above 2.5 µM after 48 hours, with morphological changes indicative of apoptosis noted through fluorescence microscopy .

Case Study 2: Enzyme Interaction

A study focused on the interaction between this compound and DHFR:

- Findings : The compound exhibited competitive inhibition with an IC50 value indicating potent inhibitory activity compared to standard DHFR inhibitors. This suggests potential for development as a therapeutic agent targeting nucleotide synthesis pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other purine derivatives:

| Compound | Antitumor Activity | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| This compound | Yes | DHFR Inhibition | ~2.5 |

| Reversine | Yes | Aurora Kinase Inhibitor | ~1 |

| 2,6-Diaminopurine | Moderate | Nucleotide Synthesis Inhibition | ~10 |

Propriétés

IUPAC Name |

6-imino-7H-purin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-4-3-5(9-1-8-3)11(7)2-10-4/h1-2,6H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVGLQGQWQNDHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=N)N=CN2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.